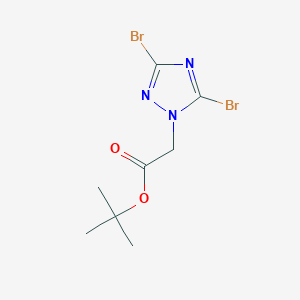![molecular formula C22H28N4O4S B2695257 Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate CAS No. 887219-01-4](/img/structure/B2695257.png)
Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a novel triazole-thiadiazine hybrid molecule . It is part of a series of compounds that have been synthesized and evaluated for their neuroprotective and anti-neuroinflammatory properties . The compound has a molecular formula of C22H25F3N4O3S and an average mass of 482.519 Da .
Synthesis Analysis
The synthesis of this compound involves a series of reactions . The process includes the design and synthesis of novel triazole-pyrimidine-based compounds, which are then characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The exact synthesis process for this specific compound is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a triazole ring fused with a thiadiazine ring . This structure allows for hydrogen bond accepting and donating characteristics, making it a precise pharmacophore with a bioactive profile . The compound can make specific interactions with different target receptors .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a dark yellow solid appearance and a melting point of 183–185 °C . Its 1 H NMR (DMSO- d6, 500 MHz) spectrum shows characteristic peaks at various chemical shifts .Scientific Research Applications
Antimicrobial Activity
Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate, and its derivatives, have been synthesized and evaluated for their antimicrobial activities. For instance, El‐Kazak & Ibrahim (2013) synthesized a series of polynuclear compounds including thiazolo[3,2-b][1,2,4]triazolo[1,5-a]pyridines, which showed antimicrobial properties (El‐Kazak & Ibrahim, 2013). Similarly, Bektaş et al. (2007) synthesized 1,2,4-triazole derivatives starting from various ester ethoxycarbonylhydrazones, which were also screened for antimicrobial activities (Bektaş et al., 2007).
Synthesis and Characterization
The synthesis and characterization of compounds involving thiazolo[3,2-b][1,2,4]triazol moieties are a key aspect of research. Mohamed (2021) detailed the synthesis of various ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, highlighting the diverse potential of such compounds in scientific research (Mohamed, 2021).
Potential Pharmaceutical Applications
Some derivatives of the this compound have shown promise in pharmaceutical applications. For instance, Watanabe et al. (1992) synthesized derivatives with potential as 5-HT2 receptor antagonists, indicating a potential use in the development of psychiatric medications (Watanabe et al., 1992).
Analgesic Properties
There is also research into the analgesic properties of compounds related to this compound. Karczmarzyk & Malinka (2008) conducted structural characterization of analgesic isothiazolopyridines of Mannich base type, providing insights into their potential therapeutic uses (Karczmarzyk & Malinka, 2008).
Mechanism of Action
The mechanism of action of this compound is related to its neuroprotective and anti-neuroinflammatory properties . It has been shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibits neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Future Directions
The future directions for this compound could involve further exploration of its neuroprotective and anti-neuroinflammatory properties . Given its promising activity in these areas, it could potentially be developed into a therapeutic agent for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
properties
IUPAC Name |
ethyl 1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(3-methoxyphenyl)methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4S/c1-4-17-23-22-26(24-17)20(27)19(31-22)18(15-7-6-8-16(13-15)29-3)25-11-9-14(10-12-25)21(28)30-5-2/h6-8,13-14,18,27H,4-5,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBDAZZOVGIHNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)OC)N4CCC(CC4)C(=O)OCC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid](/img/structure/B2695179.png)
![3-Ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B2695180.png)
![1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B2695182.png)
![3-Fluoro-2-[(oxan-3-yl)methoxy]pyridine](/img/structure/B2695184.png)




![N-(2,5-dimethylphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2695191.png)
![2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile](/img/structure/B2695192.png)
![3-(2-chloro-6-fluorobenzyl)-9-cyclohexyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2695194.png)
![2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-N-(2-phenylethyl)-1,3-oxazol-5-amine](/img/structure/B2695195.png)
